molecular formula C4H5BrN4O B6242912 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one CAS No. 2378501-97-2

1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one

Cat. No. B6242912
CAS RN: 2378501-97-2
M. Wt: 205
InChI Key:
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Description

1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one, also known as 1-bromo-2-amino-1H-1,2,4-triazole (BAAT) is an organic compound with a molecular formula of C3H4BrN3O. It is a white crystalline solid that is soluble in water, methanol, and ethanol. BAAT is a versatile compound with a wide range of applications in the fields of organic synthesis, medicinal chemistry, and analytical chemistry.

Scientific Research Applications

BAAT has been used in a variety of scientific research applications. It has been used to synthesize a variety of compounds, including heterocyclic compounds, pharmaceuticals, and agrochemicals. BAAT has also been used as an analytical reagent in the detection of metal ions, and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of BAAT is not fully understood. It is believed that the bromine atom of BAAT is involved in the formation of a covalent bond with the substrate, which is then broken by the nitrogen atom of the triazole ring. This allows the substrate to be released and the reaction to proceed.
Biochemical and Physiological Effects
The biochemical and physiological effects of BAAT are not well understood. Studies have shown that BAAT can inhibit the growth of certain bacteria and fungi, but its exact mechanism of action is not known. It has also been shown to have antifungal and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using BAAT in laboratory experiments include its low cost, its water solubility, and its stability. The main limitation of using BAAT in laboratory experiments is the lack of information regarding its biochemical and physiological effects.

Future Directions

Future research should focus on understanding the biochemical and physiological effects of BAAT. Additionally, further research should be conducted to expand the range of applications for BAAT, such as its use as a catalyst in organic reactions. Furthermore, research should be conducted to develop new synthesis methods for BAAT and to improve its stability. Finally, research should be conducted to explore the potential therapeutic applications of BAAT in the treatment of various diseases.

Synthesis Methods

BAAT can be synthesized in a two-step process. The first step involves the reaction of 2-bromoethanol with sodium azide in the presence of a base, such as potassium hydroxide, to form 1-bromo-2-azidoethane. The second step involves the reaction of 1-bromo-2-azidoethane with an amine, such as ethylenediamine, to form 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-oneino-1H-1,2,4-triazole.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-(5-amino-1H-1,2,4-triazol-1-yl)-2-bromoethan-1-one involves the reaction of 5-amino-1H-1,2,4-triazole with 2-bromoacetyl bromide in the presence of a base to form the desired product.", "Starting Materials": [ "5-amino-1H-1,2,4-triazole", "2-bromoacetyl bromide", "Base (such as sodium hydroxide or potassium carbonate)", "Solvent (such as dichloromethane or chloroform)" ], "Reaction": [ "Step 1: Dissolve 5-amino-1H-1,2,4-triazole in a suitable solvent.", "Step 2: Add a base to the solution and stir until the base is dissolved.", "Step 3: Slowly add 2-bromoacetyl bromide to the solution while stirring.", "Step 4: Continue stirring the reaction mixture for several hours at room temperature or under reflux.", "Step 5: Quench the reaction by adding water and extracting the product with a suitable organic solvent.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

2378501-97-2

Molecular Formula

C4H5BrN4O

Molecular Weight

205

Purity

95

Origin of Product

United States

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